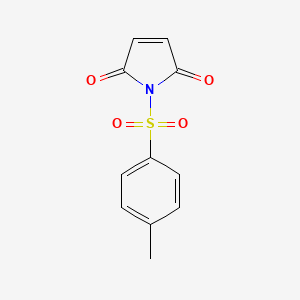
1-tosyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tosyl-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C11H9NO2S. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-tosyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-tosyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized pyrroles .
Applications De Recherche Scientifique
1-tosyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tosyl-1H-pyrrole-2,5-dione involves its ability to undergo various chemical transformations. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the pyrrole ring and the tosyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione: This compound is similar in structure but lacks the tosyl group, resulting in different reactivity and applications.
Uniqueness
1-tosyl-1H-pyrrole-2,5-dione is unique due to the presence of the tosyl group, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance .
Propriétés
Numéro CAS |
32368-50-6 |
|---|---|
Formule moléculaire |
C11H9NO4S |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonylpyrrole-2,5-dione |
InChI |
InChI=1S/C11H9NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-7H,1H3 |
Clé InChI |
HWGGCKDBGDWJRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)
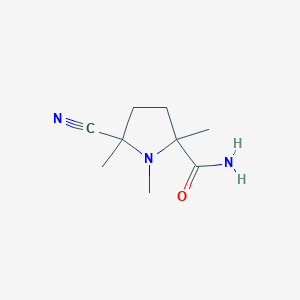
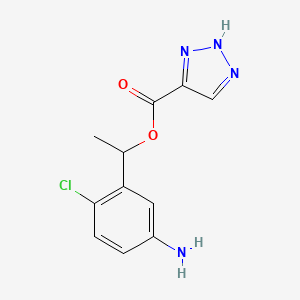
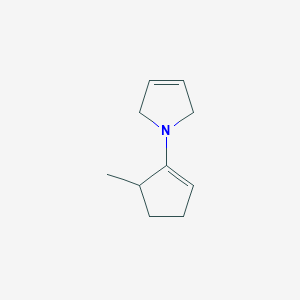
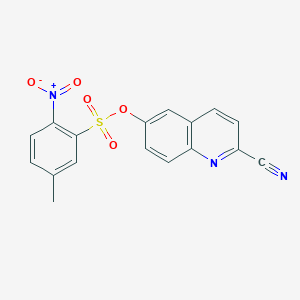
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
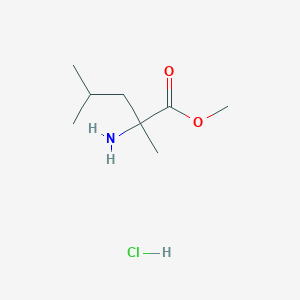
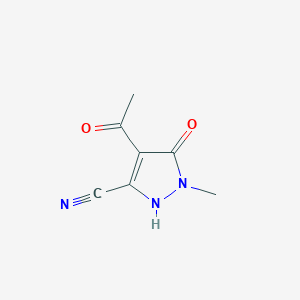
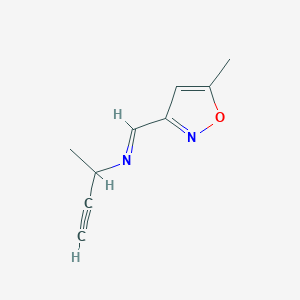
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
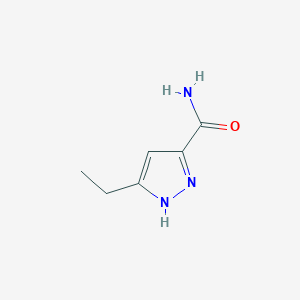
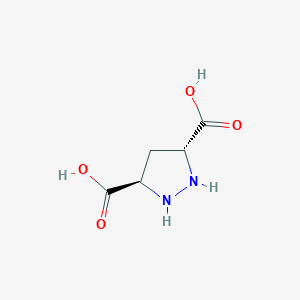
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
